Finerenone

Vue d'ensemble

Description

La finérénone, commercialisée sous le nom de marque Kerendia, est un antagoniste non stéroïdien des récepteurs des minéralocorticoïdes. Elle est principalement utilisée pour réduire le risque de déclin de la fonction rénale, d'insuffisance rénale, de décès cardiovasculaire, d'infarctus du myocarde non mortels et d'hospitalisation pour insuffisance cardiaque chez les adultes atteints de maladie rénale chronique associée au diabète de type 2 . La finérénone est administrée par voie orale et est approuvée pour un usage médical aux États-Unis depuis juillet 2021 et dans l'Union européenne depuis février 2022 .

Applications De Recherche Scientifique

Finerenone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat chronic kidney disease and heart failure associated with type 2 diabetes . In biology, it is studied for its anti-fibrotic and anti-inflammatory effects . In chemistry, it is used as a model compound for studying mineralocorticoid receptor antagonists . Industrially, it is used in the production of pharmaceutical formulations and as a reference standard in analytical methods .

Mécanisme D'action

Target of Action

Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist . The primary target of this compound is the mineralocorticoid receptor . This receptor is involved in the regulation of electrolyte balance and blood pressure .

Mode of Action

This compound works by inhibiting the effects of mineralocorticoids like aldosterone and cortisol when the MR is overactivated . This inhibition possibly reduces inflammation and fibrosis in the heart and kidney . It also blocks mineralocorticoid receptors, which makes it a potassium-sparing diuretic .

Biochemical Pathways

This compound’s action on the mineralocorticoid receptor leads to a reduction in inflammation and fibrosis, which are key processes in the progression of chronic kidney disease and cardiovascular disease . By blocking the mineralocorticoid receptor, this compound can help to reduce these harmful effects and slow the progression of these diseases .

Pharmacokinetics

This compound is rapidly and completely absorbed and undergoes first-pass metabolism in the gut wall and liver, resulting in a bioavailability of 43.5% . The pharmacokinetics of this compound are linear and its half-life is 2 to 3 hours in the dose range of up to 20 mg . Cytochrome P450 (CYP) 3A4 (90%) and CYP2C8 (10%) are involved in the extensive biotransformation of this compound to pharmacologically inactive metabolites, which are excreted via both renal (80%) and biliary (20%) routes .

Result of Action

This compound has predominant anti-fibrotic and anti-inflammatory effects and exhibits several renal and cardiac protective effects . It is indicated to reduce the risk of sustained decline in glomerular filtration rate, end stage kidney disease, cardiovascular death, heart attacks, and hospitalization due to heart failure in adults with chronic kidney disease associated with type II diabetes mellitus .

Action Environment

The action of this compound can be influenced by various factors. For instance, the presence of other medications that inhibit or induce CYP3A4 can affect the metabolism and therefore the effectiveness of this compound . Additionally, patient-specific factors such as renal or hepatic impairment can also influence the pharmacokinetics of this compound .

Analyse Biochimique

Biochemical Properties

Finerenone interacts with the mineralocorticoid receptor (MR), a member of the nuclear hormone receptor family . It exhibits high MR selectivity and binding affinity . The inhibition of MR activity in cardiovascular cells and cells of the immune system mediates potent anti-hypertrophic, anti-fibrotic, and anti-inflammatory actions .

Cellular Effects

This compound influences cell function by inhibiting MR activity in various cell types, including renal epithelial cells, cardiovascular cells, and immune cells . This results in a reduction of sodium and water reabsorption, and improvement of cardiac function .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the MR. This blockade results in anti-hypertrophic, anti-fibrotic, and anti-inflammatory actions, thereby improving cardiac function .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound are linear, and its half-life is 2 to 3 hours in the dose range of up to 20 mg . Over time, this compound is extensively biotransformed to pharmacologically inactive metabolites .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, this compound has shown significant cardiorenal protective actions in clinical trials .

Metabolic Pathways

This compound is extensively biotransformed to pharmacologically inactive metabolites. This biotransformation involves Cytochrome P450 (CYP) 3A4 (90%) and CYP2C8 (10%) .

Transport and Distribution

This compound and its metabolites are excreted via both renal (80%) and biliary (20%) routes . This suggests that it is distributed within cells and tissues through these pathways.

Subcellular Localization

Given its mechanism of action, it likely interacts with the MR in the cytoplasm of cells, and upon binding, the receptor-ligand complex translocates to the nucleus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La finérénone est synthétisée par une série de réactions à partir de benzaldéhyde et de chlorure de pyridyle. L'une des voies de synthèse implique la condensation du benzaldéhyde avec l'acétoacétamide dans des conditions de Knoevenagel pour produire des énones . Une autre méthode implique la réaction du malonate de diéthyle avec le 4-cyano-2-méthoxybenzaldéhyde et la 4-amino-5-méthyl-2-hydroxypyridine dans l'acide acétique à 80 °C pendant 8 heures .

Méthodes de production industrielle : La production industrielle de finérénone implique la chromatographie liquide haute performance (CLHP) pour l'estimation et la validation du composé dans les formes posologiques de comprimés pharmaceutiques. Le processus comprend l'utilisation d'une colonne analytique Hemochrom C18 et d'une phase mobile d'acide trifluoroacétique à 0,1 % et d'acétonitrile .

Analyse Des Réactions Chimiques

Types de réactions : La finérénone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est connue pour sa stabilité et sa résistance à la dégradation dans différentes conditions .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de la finérénone comprennent l'acide acétique, le malonate de diéthyle, le 4-cyano-2-méthoxybenzaldéhyde et la 4-amino-5-méthyl-2-hydroxypyridine . Les réactions sont généralement effectuées à des températures élevées et suivies par chromatographie sur couche mince (CCM) et CLHP .

Principaux produits formés : Les principaux produits formés à partir des réactions de la finérénone comprennent divers intermédiaires et le composé final lui-même, qui se caractérise par sa grande pureté et sa stabilité .

4. Applications de la recherche scientifique

La finérénone a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, elle est utilisée pour traiter la maladie rénale chronique et l'insuffisance cardiaque associées au diabète de type 2 . En biologie, elle est étudiée pour ses effets antifibrotiques et anti-inflammatoires . En chimie, elle est utilisée comme composé modèle pour étudier les antagonistes des récepteurs des minéralocorticoïdes . Dans l'industrie, elle est utilisée dans la production de formulations pharmaceutiques et comme étalon de référence dans les méthodes analytiques .

5. Mécanisme d'action

La finérénone exerce ses effets en bloquant les récepteurs des minéralocorticoïdes, qui sont impliqués dans la régulation de la pression artérielle et de l'équilibre hydrique . Elle présente un mécanisme d'action unique par rapport aux autres antagonistes des récepteurs des minéralocorticoïdes en raison de sa structure volumineuse, qui lui permet d'inhiber complètement la liaison du coactivateur du récepteur des minéralocorticoïdes en présence d'aldostérone . Cette inhibition conduit à une vasodilatation, une amélioration du flux sanguin rénal et une atténuation de l'hyperfiltration glomérulaire, contribuant ainsi à la préservation de la fonction rénale .

Comparaison Avec Des Composés Similaires

La finérénone est comparée à d'autres antagonistes des récepteurs des minéralocorticoïdes tels que la spironolactone et l'éplérénone . Contrairement à la spironolactone, qui n'est pas sélective et possède une activité anti-androgénique, la finérénone est un antagoniste non stéroïdien sélectif des récepteurs des minéralocorticoïdes . L'éplérénone est également sélective mais présente une affinité de liaison et un profil pharmacocinétique différents par rapport à la finérénone . La structure unique de la finérénone lui permet d'avoir moins d'effets secondaires et un profil de sécurité plus favorable .

Composés similaires :

- Spironolactone

- Eplérénone

- Apararenone

- Esaxerenone

La finérénone se distingue par sa grande sélectivité, sa puissance et son risque réduit d'effets indésirables tels que l'hyperkaliémie et la gynécomastie .

Propriétés

IUPAC Name |

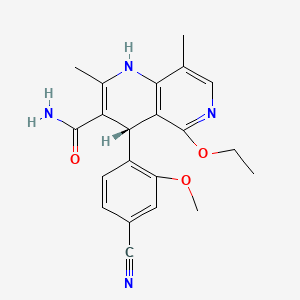

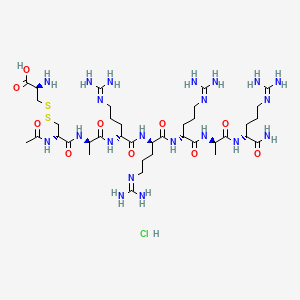

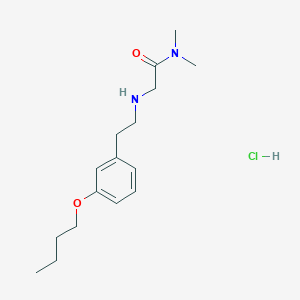

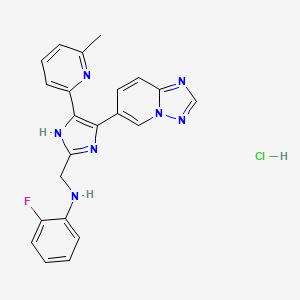

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHLEZXCOBLCY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146928 | |

| Record name | Finerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist with no significant affinity or activity at androgen, progesterone, estrogen, and glucocorticoid receptors. Animal studies have shown that finerenone binding to the MR reduces inflammation and fibrosis, and phase 2 clinical trials showed a reduction in albuminuria. Aldosterone is a mineralocorticoid hormone involved in the regulation of blood pressure, sodium reabsorption, and potassium excretion. In 1943, agonism of the MR along with increased salt was shown to be associated with malignant hypertension, which could progress to inflammation and fibrosis of organs. Binding of aldosterone, an MR agonist, to the MR causes a conformational change, which dissociates the receptor from inactivating chaperone proteins. The active MR translocates to the nucleus along with a complex of other coactivators to induce transcription of a number of genes. Finerenone's binding to the MR prevents binding of MR coactivators, which in turn prevents pro-inflammatory and pro-fibrotic gene transcription. Clinical trial data shows that blocking the mineralocorticoid receptor reduces mortality and morbidity in patients with chronic severe congestive heart failure with an ejection fraction ≤35%. Patients taking finerenone developed new onset atrial fibrillation or flutter (AFF) with a hazard ratio of 0.71. Finerenone lowered the risk of first onset of kidney failure, a sustained eGFR decrease of ≥40%, or death from a renal cause to a hazard ratio of 0.82. Cardiovascular outcomes including cardiovascular death, nonfatal heart attacks, nonfatal strokes, and hospitalization for heart failure in patients taking finerenone had a hazard ratio of 0.86 in patients with a history of AFF and 0.85 in patients without a history of AFF. | |

| Record name | Finerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1050477-31-0 | |

| Record name | (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finerenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Finerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FINERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)